
1-(3-Methoxypropyl)pyrrolidin-2-one
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Overview
Description
1-(3-Methoxypropyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with a 3-methoxypropyl group. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 1-(3-Methoxypropyl)-4-piperidone with a reducing agent in the presence of ammonia or an ammonia salt . This process typically involves dissolving the starting material in an organic solvent and then adding the reducing agent and ammonia solution to obtain the desired product.
Chemical Reactions Analysis
1-(3-Methoxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Methoxypropyl)pyrrolidin-2-one has several scientific research applications. It is used as a building block in organic synthesis due to its versatile reactivity . In medicinal chemistry, pyrrolidinone derivatives are explored for their potential biological activities, including antitumor, antibacterial, and antifungal properties . Additionally, this compound is utilized in the development of new materials and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring’s unique structure allows it to bind to various biological targets, influencing their activity . The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Methoxypropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-diones These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
Biological Activity
1-(3-Methoxypropyl)pyrrolidin-2-one is a heterocyclic compound belonging to the pyrrolidinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₅NO₂
- Molecular Weight : 157.21 g/mol
The compound features a pyrrolidinone ring substituted with a 3-methoxypropyl group, which influences its chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that pyrrolidinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.
- Cytotoxicity : Research indicates that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The unique structure of the pyrrolidinone ring allows it to bind effectively to various receptors and enzymes, modulating their activity and influencing biochemical pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and signaling.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.
Data Table: Biological Activities
Case Studies
Several case studies have explored the biological effects of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial properties of various pyrrolidinone derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for development as an antimicrobial agent.
-
Cytotoxicity Assessment in Cancer Cells :
- Researchers investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with the compound led to significant cell death through apoptosis.
- Findings : The compound triggered caspase activation, indicating a clear apoptotic pathway.
-
Neuroprotective Study in Animal Models :
- In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes.
- Findings : The compound's antioxidant properties were highlighted as a key mechanism for its neuroprotective effects.
Properties
IUPAC Name |
1-(3-methoxypropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-7-3-6-9-5-2-4-8(9)10/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKFIOGYFGWPAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619506 |
Source
|
Record name | 1-(3-Methoxypropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157769-80-7 |
Source
|
Record name | 1-(3-Methoxypropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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